molecular formula C22H16ClF3N2O3 B284091 N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide

N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide

Cat. No. B284091
M. Wt: 448.8 g/mol
InChI Key: ANTZJXGVXMZCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is implicated in the pathogenesis of various B-cell malignancies.

Mechanism of Action

N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide inhibits BTK by binding to its active site and preventing its phosphorylation, which is crucial for B-cell receptor signaling. This inhibition leads to the suppression of downstream signaling pathways, including NF-κB and MAPK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies. Additionally, N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been shown to modulate the tumor microenvironment by reducing the expression of cytokines and chemokines that promote tumor growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide is its potency and selectivity for BTK, which makes it a useful tool for studying B-cell receptor signaling and its role in B-cell malignancies. However, one limitation of N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Additionally, there is ongoing research on the use of N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide in other diseases, such as autoimmune disorders and solid tumors. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide to optimize its dosing and efficacy in clinical settings.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide involves a multi-step process that starts with the reaction of 2-chloroaniline with 2-(trifluoromethyl)aniline to form the intermediate 2-(2-chlorophenyl)-2-(trifluoromethyl)aniline. This intermediate is then reacted with 4-(2-oxo-2-(2-(trifluoromethyl)anilino)ethoxy)benzoic acid to form the final product, N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide.

Scientific Research Applications

N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Several preclinical studies have demonstrated the efficacy of N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide in inhibiting BTK signaling and inducing apoptosis in B-cell malignancies.

properties

Molecular Formula

C22H16ClF3N2O3

Molecular Weight

448.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide

InChI

InChI=1S/C22H16ClF3N2O3/c23-17-6-2-4-8-19(17)28-21(30)14-9-11-15(12-10-14)31-13-20(29)27-18-7-3-1-5-16(18)22(24,25)26/h1-12H,13H2,(H,27,29)(H,28,30)

InChI Key

ANTZJXGVXMZCAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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